molecular formula C18H23N3O2S B075918 Podilfen CAS No. 13409-53-5

Podilfen

Cat. No. B075918
CAS RN: 13409-53-5
M. Wt: 345.5 g/mol
InChI Key: ZDFJACWXFWFFKY-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of complex molecules often involves strategic reactions that enable the formation of desired structures with high precision. For example, the study by Fukase et al. (2005) introduces a new synthetic methodology termed 'synthesis based on affinity separation' (SAS), showcasing how molecular recognition principles can be applied for oligosaccharide synthesis using a podand-type tag (Fukase et al., 2005). This approach emphasizes the importance of specific interactions for the synthesis of complex molecules.

Molecular Structure Analysis

Molecular structure analysis is fundamental in understanding the behavior and reactivity of compounds. For instance, Neogi et al. (2004) investigated the structure of discrete water clusters within the cavity of polymeric interlinked metallocycles, revealing how molecular architecture can dictate compound properties (Neogi et al., 2004). Such studies are critical for designing molecules with specific functions.

Chemical Reactions and Properties

Exploring chemical reactions and properties offers insights into how compounds interact and transform. The research on the resistance of Podosphaera xanthii to certain fungicides highlights the dynamic nature of chemical interactions and the development of resistance (Miyamoto et al., 2020). Understanding these reactions is crucial for developing effective chemical agents.

Physical Properties Analysis

The physical properties of compounds, such as solubility, melting point, and crystal structure, are essential for their practical application. The work by Nguyen et al. (2017) on the crystal morphology and interfacial stability of RS-ibuprofen in relation to its molecular structure provides an example of how physical properties are closely tied to molecular characteristics (Nguyen et al., 2017).

Chemical Properties Analysis

Chemical properties, including reactivity, stability, and interaction with other molecules, define the utility of compounds in various applications. The synthesis and investigation of antiproliferative and apoptosis-inducing properties of new heterocyclic podophyllotoxin analogues by Magedov et al. (2007) illustrate the exploration of chemical properties for therapeutic applications (Magedov et al., 2007).

Scientific Research Applications

  • Ocular Drug Delivery : A study by Vasconcelos et al. (2015) discussed the conjugation of a peptide for ocular delivery (POD) with poly(lactic-co-glycolic acid)-polyethylene glycol nanoparticles to improve ocular drug bioavailability. This research may be relevant if "Podilfen" refers to the POD peptide mentioned in this study (Vasconcelos et al., 2015).

  • Oxidative Stress and Lipid Peroxidation : A paper by Zhang et al. (2012) investigated the oxidative stress and lipid peroxidation in earthworms induced by low doses of fomesafen, a herbicide. If "Podilfen" is a variant or related to fomesafen, this research could be relevant (Zhang et al., 2012).

  • Drug Discovery and Development : The paper by Drews (2000) provides a historical perspective on drug discovery, which may offer context for understanding the development and application of compounds like Podilfen (Drews, 2000).

  • Veterinary Medicine : Tochieva and Arisov (2023) conducted a tolerability study of Imidacloprid-Pyriproxyfen-Moxidectin-based drugs in dogs and cats. If Podilfen has a similar application or is related to these compounds, this study might be relevant (Tochieva & Arisov, 2023).

Future Directions

The Podilfen market is forecasted to undergo substantial growth between 2024 and 2031, driven by multiple factors such as technological advancements, heightened demand for Podilfen, and supportive government policies .

properties

IUPAC Name

2-[4-[1-(1,3-benzodioxol-5-yl)propan-2-yl]piperazin-1-yl]-4-methyl-1,3-thiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3O2S/c1-13-11-24-18(19-13)21-7-5-20(6-8-21)14(2)9-15-3-4-16-17(10-15)23-12-22-16/h3-4,10-11,14H,5-9,12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDFJACWXFWFFKY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=N1)N2CCN(CC2)C(C)CC3=CC4=C(C=C3)OCO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70864398
Record name 1-[1-(2H-1,3-Benzodioxol-5-yl)propan-2-yl]-4-(4-methyl-1,3-thiazol-2-yl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70864398
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

345.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Podilfen

CAS RN

13409-53-5
Record name Podilfen [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013409535
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-[1-(2H-1,3-Benzodioxol-5-yl)propan-2-yl]-4-(4-methyl-1,3-thiazol-2-yl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70864398
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name PODILFEN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LI81FMI713
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
World Health Organization - 2013 - apps.who.int
The document" The Use of Common Stems in the Selection of INNs" is intended primarily for persons and companies applying to the WHO INN Programme for the selection of an INN …
Number of citations: 32 apps.who.int
World Health Organization - 2004 - apps.who.int
WHO has a constitutional responsibility to" develop, establish and promote international standards with respect to biological, pharmaceutical and similar products". This is the basis for …
Number of citations: 2 apps.who.int
World Health Organization - 2003 - apps.who.int
WHO has a constitutional responsibility to" develop, establish and promote international standards with respect to biological, pharmaceutical and similar products". This is the basis for …
Number of citations: 2 apps.who.int
K Terao - Bulletin of the Institute for Chemical …, 1992 - repository.kulib.kyoto-u.ac.jp
1. Introduction a—Chlorocarbonyl compounds are very useful starting materials for indutrial scale production of various agrochemicals, pharmaceuticals, dyestuffs and polymers …
Number of citations: 6 repository.kulib.kyoto-u.ac.jp
JKPRA Høgset, NI AS - i.moscow
Targetable diagnostic and/or therapeutically active agents, eg ultrasound contrast agents, having reporters comprising gas-filled microbubbles stabilised by monolayers of film-forming …
Number of citations: 0 i.moscow

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